(R)-Citadiol
(R)-Citadiol
Brand Name:
Vulcanchem
CAS No.:
481047-48-7
VCID:
VC0124933
InChI:
InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3/t20-/m1/s1
SMILES:
CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O
Molecular Formula:
C20H23FN2O2
Molecular Weight:
342.4 g/mol
(R)-Citadiol
CAS No.: 481047-48-7
Reference Standards
VCID: VC0124933
Molecular Formula: C20H23FN2O2
Molecular Weight: 342.4 g/mol
CAS No. | 481047-48-7 |
---|---|
Product Name | (R)-Citadiol |
Molecular Formula | C20H23FN2O2 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | 4-[(1R)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile |
Standard InChI | InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3/t20-/m1/s1 |
Standard InChIKey | GNULRNVWXYXBQY-HXUWFJFHSA-N |
Isomeric SMILES | CN(C)CCC[C@@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O |
SMILES | CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O |
Canonical SMILES | CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O |
Synonyms | (+)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile; (R)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)benzonitrile; (R)-4-[4-(Dimethylamino)-1-(4’-fluorophenyl)-1-[hydroxy]butyl]-3- |
PubChem Compound | 7472055 |
Last Modified | Nov 11 2021 |
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